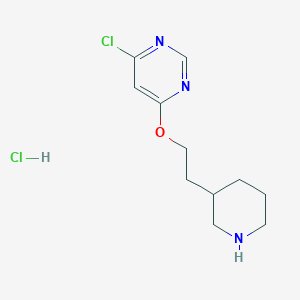
4-Chloro-6-(2-(piperidin-3-yl)ethoxy)pyrimidine hydrochloride
描述
4-Chloro-6-(2-(piperidin-3-yl)ethoxy)pyrimidine hydrochloride is a versatile chemical compound with significant applications in various scientific fields. This compound is known for its unique structure, which combines a pyrimidine ring with a piperidine moiety, making it valuable in drug development and molecular biology studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(2-(piperidin-3-yl)ethoxy)pyrimidine hydrochloride typically involves several steps. One common method includes the reaction of 6-chloropyrimidine with 2-(3-piperidinyl)ethanol under specific conditions to form the desired ether linkage. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the ether bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography ensures the efficient production of high-quality this compound .
化学反应分析
Types of Reactions
4-Chloro-6-(2-(piperidin-3-yl)ethoxy)pyrimidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine moiety, to form different derivatives.
Hydrolysis: The ether linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and pyrimidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles, typically in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions include substituted pyrimidine derivatives, oxidized or reduced piperidine compounds, and hydrolyzed products such as alcohols and pyrimidines .
科学研究应用
4-Chloro-6-(2-(piperidin-3-yl)ethoxy)pyrimidine hydrochloride has a wide range of scientific research applications, including:
Drug Development: The compound is used as a building block in the synthesis of various pharmaceuticals, particularly those targeting neurological and infectious diseases.
Molecular Biology: It is employed in studies involving DNA and RNA interactions due to its ability to bind to nucleic acids.
Agriculture: The compound has shown potential as a pesticide, effective against various plant pathogens.
Material Science: It is used in the development of advanced materials with specific chemical properties.
作用机制
The mechanism of action of 4-Chloro-6-(2-(piperidin-3-yl)ethoxy)pyrimidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to nucleic acids, proteins, and enzymes, affecting their function and activity. In drug development, it may act as an inhibitor or modulator of specific biological pathways, leading to therapeutic effects .
相似化合物的比较
Similar Compounds
- 6-Chloro-4-pyrimidinyl 3-piperidinyl ether hydrochloride
- 4-Chloro-6-(3-piperidinyl)oxy pyrimidine hydrochloride
Uniqueness
4-Chloro-6-(2-(piperidin-3-yl)ethoxy)pyrimidine hydrochloride is unique due to its specific ether linkage and the combination of pyrimidine and piperidine moieties. This structure imparts distinct chemical and biological properties, making it valuable in various applications.
属性
IUPAC Name |
4-chloro-6-(2-piperidin-3-ylethoxy)pyrimidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O.ClH/c12-10-6-11(15-8-14-10)16-5-3-9-2-1-4-13-7-9;/h6,8-9,13H,1-5,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTKJLDRLHDTALZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CCOC2=CC(=NC=N2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(2,4-Dichlorophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1397502.png)
![4-[2-(2,5-Dichlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397503.png)
![2-{2-[2-(sec-Butyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1397505.png)
![3-[2-(2-Isopropylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397506.png)
![3-{[2-(sec-Butyl)phenoxy]methyl}pyrrolidine hydrochloride](/img/structure/B1397507.png)
![3-[2-(2,3-Dimethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397509.png)
![3-[2-(3,4-Dichlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397513.png)
![3-[(3,4-Dichlorophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1397514.png)
![4-{2-[3-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1397515.png)
![2-{2-[3-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1397516.png)
![N-[3-(3-Pyrrolidinylmethoxy)phenyl]acetamide hydrochloride](/img/structure/B1397517.png)
![3-[2-(4-Ethoxyphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397518.png)
![3-[2-(2-Ethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397521.png)
![3-[(3-Ethylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1397524.png)
